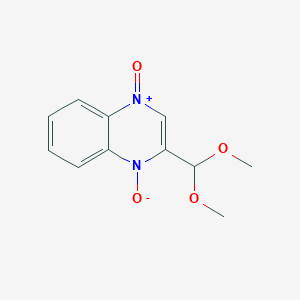

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide

説明

Significance of Quinoxaline (B1680401) 1,4-Dioxides as Privileged Scaffolds in Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a basis for the development of various therapeutic agents. Quinoxaline 1,4-dioxides are widely recognized as such a scaffold due to their extensive and varied biological properties. mdpi.com The presence of the two N-oxide fragments in their structure endows them with a wide spectrum of activities, including antibacterial, anticancer, antifungal, antiviral, antiprotozoal, and anti-inflammatory effects. mdpi.comresearchgate.netnih.gov

The versatility of the quinoxaline 1,4-dioxide core allows for chemical modifications at various positions, enabling the synthesis of derivatives with optimized potency and selectivity for different therapeutic targets. mdpi.com For instance, substitutions on the quinoxaline ring can significantly influence their biological activity. nih.govmdpi.com The N-oxide groups not only enhance the biological properties but are also key for bioreduction, a process believed to be central to their mechanism of action, which can lead to the formation of radical species capable of damaging DNA. researchgate.netmdpi.com This diverse bioactivity has established the quinoxaline 1,4-dioxide framework as a promising starting point for the design of new drugs targeting a range of diseases, from bacterial infections to cancer. nih.govmdpi.com

Overview of Historical and Contemporary Research Trajectories for Quinoxaline 1,4-Dioxide Derivatives

The study of quinoxaline 1,4-dioxides dates back to the 1940s, when they were first recognized for their potent antibacterial properties. researchgate.netmdpi.comnih.gov This discovery led to their use in agriculture and as veterinary antibacterial agents, with compounds like Carbadox used to promote growth and prevent swine dysentery. researchgate.netmdpi.com Early clinical applications also emerged, with drugs such as Dioxidine being used as broad-spectrum antibacterial agents since the 1970s. mdpi.com

Historically, synthetic approaches were somewhat limited, with early methods involving the direct oxidation of quinoxaline derivatives. mdpi.com A major advancement in the synthesis of these compounds was the development of the Beirut reaction in 1965, which involves the cyclization of benzofuroxans with enamines or other suitable precursors and remains a highly efficient method for their preparation. nih.govmdpi.com

Contemporary research has expanded the therapeutic potential of quinoxaline 1,4-dioxides far beyond their initial antibacterial applications. mdpi.com Current investigations are focused on their development as:

Antitubercular agents: Many derivatives show potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govresearchgate.net

Antiparasitic drugs: Research has demonstrated their efficacy against parasites responsible for malaria, trypanosomiasis, and leishmaniasis. mdpi.com

Anticancer agents: A significant area of modern research is their role as hypoxia-selective cytotoxins. researchgate.netnih.gov The low oxygen environment of solid tumors facilitates the bioreduction of the N-oxide groups, activating the compound to selectively kill cancer cells. researchgate.net

Antiviral and antifungal compounds: Studies continue to explore their effectiveness against various viruses and fungi. mdpi.com

Modern synthetic chemistry continues to produce novel derivatives with improved activity and lower toxicity, solidifying the enduring relevance of this compound class in medicinal chemistry. mdpi.comresearchgate.net

Table 1: Selected Quinoxaline 1,4-Dioxide Derivatives and Their Biological Activities

| Compound Name | Substitution Pattern | Reported Biological Activity |

| Dioxidine | 2,3-bis(hydroxymethyl)- | Broad-spectrum antibacterial mdpi.commdpi.com |

| Carbadox | 2-(hydrazinecarboxylic acid methyl ester)- | Veterinary antibacterial, growth promoter researchgate.netmdpi.com |

| Quinoxidine | 2,3-bis(acetoxymethyl)- | Broad-spectrum antibacterial mdpi.com |

| Various derivatives | 6(7)-chloro, methyl, or methoxy (B1213986) substituted quinoxaline-2-carboxylate | Antituberculosis nih.gov |

| Various derivatives | 3-aryl/hetarylquinoxaline-2-carbonitrile- | Anticancer (hypoxia-selective) researchgate.net |

| Various derivatives | 2-phenylsulfonyl- | Antibacterial against Enterococcus species mdpi.com |

Specific Academic Relevance of 2-(Dimethoxymethyl)quinoxaline (B14256468) 1,4-dioxide within the Quinoxaline 1,4-Dioxide Class

Within the broader class of quinoxaline 1,4-dioxides, the compound 2-(dimethoxymethyl)quinoxaline 1,4-dioxide holds specific academic relevance primarily as a key synthetic intermediate. Its structure contains a dimethoxymethyl group, which is an acetal (B89532). In organic synthesis, an acetal functions as a "protected" form of an aldehyde.

The primary utility of this compound is to serve as a stable precursor to quinoxaline-2-carbaldehyde (B121957) 1,4-dioxide. The aldehyde functional group is highly reactive and can interfere with chemical transformations elsewhere on the molecule. By protecting it as an acetal, chemists can perform other reactions on the quinoxaline scaffold without affecting the aldehyde position. Subsequently, the acetal can be easily and cleanly converted back to the aldehyde, typically under mild acidic conditions.

This strategy is crucial for the multi-step synthesis of more complex quinoxaline 1,4-dioxide derivatives. The regenerated aldehyde group from this compound can then be used as a chemical handle to introduce a wide variety of other functional groups. For example, it can be reacted with amines to form imines, with hydroxylamine (B1172632) to form oximes, or with hydrazines to form hydrazones, which are common moieties in biologically active compounds. Therefore, the academic relevance of this compound lies not in its own biological activity, but in its role as a versatile and essential building block for the synthesis of novel, potentially therapeutic quinoxaline 1,4-dioxide derivatives. Its synthesis can be achieved via the reaction of benzofuroxan (B160326) with methylglyoxal (B44143) 1,1-dimethyl acetal. chemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

3-(dimethoxymethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-16-11(17-2)10-7-12(14)8-5-3-4-6-9(8)13(10)15/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTLITYWRKJWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C[N+](=O)C2=CC=CC=C2N1[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185876 | |

| Record name | 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32065-66-0 | |

| Record name | Quinoxaline, 2-(dimethoxymethyl)-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32065-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethoxymethyl)quinoxaline 1,4-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Dimethoxymethyl Quinoxaline 1,4 Dioxide and Its Precursors

Beirut Reaction-Based Synthesis of Quinoxaline (B1680401) 1,4-Dioxide Core Structures

The most significant and widely utilized preparative method for the synthesis of quinoxaline 1,4-dioxides is the Beirut reaction. nih.gov Developed in 1965 by M.J. Haddadin and C.H. Issidorides, this reaction involves the cyclization of benzofuroxans (also known as benzofurazan (B1196253) oxides) with various nucleophilic partners. nih.govresearchgate.net This approach allows for the creation of a diverse range of quinoxaline 1,4-dioxides with various substituents. nih.gov

The foundational Beirut reaction involves the condensation of benzofuroxans with enols or enamines. nih.gov The generally accepted mechanism begins with the nucleophilic attack of an enolate ion, generated from sources like ketones or β-dicarbonyl compounds, on an electrophilic nitrogen atom of the benzofuroxan (B160326) ring. nih.govsbq.org.br This initial addition leads to a key intermediate which, after ring-opening of the furoxan, undergoes cyclization and subsequent elimination of water to form the stable quinoxaline 1,4-dioxide aromatic system. sbq.org.br

Initially, the reaction was demonstrated through the condensation of benzofuroxans with enamines. nih.gov For example, the reaction between benzofuroxan and morpholinylcyclohexene yields 2,3-tetramethylenequinoxaline 1,4-dioxide. nih.gov Common sources of enolates for this reaction include ketones, β-diketones, and β-ketoesters. sbq.org.br

The scope of the Beirut reaction has been expanded to include active methylene (B1212753) nitriles as the nucleophilic component, leading to the synthesis of 2-aminoquinoxaline-1,4-dioxides. mdpi.comsciforum.net This variant provides a direct route to valuable precursors for further functionalization. mdpi.com

The reaction of benzofuroxane with various active methylene nitriles has been shown to produce novel 2-aminoquinoxaline-1,4-dioxides. mdpi.com For instance, malononitrile (B47326) reacts with benzofuroxan to yield 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide. nih.gov Other studies have successfully employed substrates like 2-cyanomethylthiazoles and cyanomethylpyrazole to generate hybrid polyheterocyclic systems bearing the quinoxaline-1,4-dioxide core. researchgate.netmdpi.com

| Benzofuroxan Reactant | Active Methylene Nitrile Reactant | Resulting Quinoxaline 1,4-Dioxide Product |

|---|---|---|

| Benzofuroxan | Malononitrile | 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide nih.gov |

| Benzofuroxan | 2-Cyanomethylthiazoles | Hybrid polyheterocycles with thiazole (B1198619) and quinoxaline fragments researchgate.netmdpi.com |

| Benzofuroxan | Cyanomethylpyrazole | Product suggested to be a 2-aminoquinoxaline-1,4-dioxide derivative researchgate.netmdpi.com |

The efficacy of the Beirut reaction is significantly influenced by the choice of catalyst. While the reaction is often performed using a base as a catalyst, the specific conditions can dramatically affect product yields. nih.govsbq.org.br

A direct synthesis of the target compound, 2-(dimethoxymethyl)quinoxaline-1,4-dioxide, utilizes pyrrolidine (B122466) as a catalyst. chemicalbook.com In this procedure, benzofuroxan is treated with acetaldehyde (B116499) dimethyl acetal (B89532) in the presence of pyrrolidine in dichloromethane (B109758) at 0°C. This specific application of an amine catalyst yielded the desired product in 46.6% yield. chemicalbook.com

Broader studies on the influence of catalysis have shown varied results. nih.gov In the condensation of benzofuroxan with benzoylacetic esters, the use of organic bases resulted in yields of less than 7%. nih.gov Acid catalysis provided a modest improvement, with yields around 13%. nih.gov In some cases, catalysis with potassium fluoride (B91410) on alumina (B75360) in the absence of an organic solvent has also been employed. nih.gov

| Catalyst Type | Reactants | Reported Yield | Reference |

|---|---|---|---|

| Pyrrolidine (Organic Base) | Benzofuroxan + Acetaldehyde dimethyl acetal | 46.6% | chemicalbook.com |

| Organic Bases | Benzofuroxan + Benzoylacetic esters | <7% | nih.gov |

| Acid Catalysis | Benzofuroxan + Benzoylacetic esters | ~13% | nih.gov |

Alternative and Complementary Synthetic Routes for Quinoxaline 1,4-Dioxides

Prior to the advent of the Beirut reaction in 1965, the primary method for synthesizing quinoxaline 1,4-dioxides was the direct oxidation of a pre-formed quinoxaline ring. nih.gov However, this method can be limited by the deactivation of the heterocyclic core after the first N-oxidation, which hinders the second oxidation step. nih.gov

A significant advancement in this area was developed by M. Carmeli and S. Rozen, who utilized a complex of hypofluorous acid with acetonitrile (B52724). nih.gov This powerful oxidizing agent allows for the oxidation of quinoxalines to their corresponding 1,4-dioxides in quantitative yields. The method is effective even for quinoxaline derivatives bearing electron-withdrawing substituents or sterically hindered groups. nih.gov

Another classical approach to benzene-unsubstituted quinoxaline 1,4-dioxides is the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. nih.gov The outcome of this reaction is highly dependent on the nature of the dicarbonyl compound used.

The reaction of o-benzoquinone dioxime with 1,2-diketones generally proceeds with low yields to afford 2,3-disubstituted quinoxaline 1,4-dioxides. nih.gov In contrast, when α-ketoaldehydes are used as the dicarbonyl partner, the reaction predominantly yields 2-hydroxyquinoxaline (B48720) 1,4-dioxides in good yields. nih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. In the context of quinoxaline synthesis, microwave irradiation facilitates rapid and efficient reactions, often leading to higher yields and reduced reaction times. This technology is particularly beneficial for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, a fundamental step in the formation of the quinoxaline ring.

The primary benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times from hours to minutes.

Improved Yields: The uniform and rapid heating provided by microwaves often leads to higher product yields with fewer side products.

Greener Chemistry: This approach often requires less solvent and energy, aligning with the principles of green chemistry.

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of various quinoxaline derivatives. For instance, the condensation of substituted o-phenylenediamines with 1,2-diketones can be carried out in a solvent-free environment or in the presence of a catalyst like Magnesium bromide etherate (MgBr₂·OEt₂) under microwave irradiation, affording the corresponding quinoxalines in excellent yields within minutes.

| Reactants | Catalyst/Conditions | Reaction Time | Yield |

|---|---|---|---|

| Substituted-o-Phenylenediamines and 1,2-diketones | MgBr₂·OEt₂, Microwave | 1-2.5 min | Good |

| 1,2-diamines and α-dicarbonyls | Acidic alumina, Microwave (solvent-free) | 3 min | High |

| Pyridine-2,3-diamine and 1-Phenyl-propane-1,2-dione | MgBr₂·OEt₂, Microwave | Not specified | 94% |

Targeted Synthesis of 2-(Dimethoxymethyl)quinoxaline (B14256468) 1,4-dioxide

The targeted synthesis of 2-(dimethoxymethyl)quinoxaline 1,4-dioxide is a multi-step process that involves the careful selection of reagents and optimization of reaction conditions to achieve the desired product with high purity and yield.

Specific Reagents and Reaction Conditions for Dimethoxymethyl Group Introduction (e.g., Pyruvic Aldehyde Dimethyl Acetal)

The introduction of the dimethoxymethyl group at the C2 position of the quinoxaline 1,4-dioxide scaffold is a key synthetic challenge. One established method involves the reaction of benzofuroxan with an appropriate acetal in the presence of a base. For instance, the reaction of benzofuroxan with acetaldehyde dimethyl acetal in dichloromethane at 0°C, using pyrrolidine as a catalyst, has been shown to yield this compound.

While direct synthesis using pyruvic aldehyde dimethyl acetal is not extensively documented, its structural similarity to other acetals used in this reaction suggests its potential as a viable reagent. Pyruvic aldehyde dimethyl acetal can be synthesized from 1,2-propylene glycol, which is first converted to pyruvaldehyde monohydrate and then reacted with methanol (B129727) in the presence of a modified catalyst.

The general reaction for the introduction of the dimethoxymethyl group can be summarized as follows:

| Precursor | Reagent | Catalyst/Solvent | Temperature | Product |

|---|---|---|---|---|

| Benzofuroxan | Acetaldehyde dimethyl acetal | Pyrrolidine/Dichloromethane | 0°C | This compound |

Precursors and Intermediate Compounds in the Synthesis Pathway (e.g., Substituted-2-quinoxalinecarboxaldehyde-1,4-di-N-oxide)

The synthesis of this compound can proceed through various intermediates, with benzofuroxan being a key starting material in many synthetic routes. Another important class of related compounds is the substituted-2-quinoxalinecarboxaldehyde-1,4-di-N-oxides. These aldehydes can be synthesized through methods such as the oxidation of 2-methylquinoxaline (B147225) 1,4-dioxides. mdpi.com For example, 2,3-dimethylquinoxaline (B146804) 1,4-dioxide can be oxidized using selenium dioxide under microwave irradiation to yield 2-formyl-3-methylquinoxaline 1,4-dioxide. mdpi.com

These aldehyde derivatives are valuable intermediates for further functionalization. For instance, they can be converted into their corresponding acetals, including the dimethoxymethyl derivative, through reaction with an alcohol in the presence of an acid catalyst. This provides an alternative pathway to this compound.

Derivatization Strategies of the Quinoxaline 1,4-Dioxide Scaffold

The quinoxaline 1,4-dioxide scaffold is amenable to a wide range of derivatization strategies, allowing for the synthesis of a diverse library of compounds with varied physicochemical properties. These modifications can be targeted to specific positions on the quinoxaline ring system.

Regioselective Functionalization at C2, C3, C6, and C7 Positions

The regioselectivity of functionalization on the quinoxaline 1,4-dioxide ring is influenced by the electronic nature of the existing substituents. The pyrazine (B50134) ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene (B151609) ring can undergo electrophilic or nucleophilic substitution depending on the activating or deactivating nature of its substituents.

C2 and C3 Positions: These positions are highly activated towards nucleophilic substitution, especially when a good leaving group is present. The N-oxide groups further enhance the electrophilicity of these positions.

C6 and C7 Positions: Functionalization at these positions often involves nucleophilic aromatic substitution, particularly when electron-withdrawing groups are present on the pyrazine ring and halogen atoms are located at C6 or C7. For instance, the chlorine atom at the 7-position of certain quinoxaline-2-carboxylate 1,4-dioxide derivatives has been shown to be readily displaced by nucleophiles. nih.govmdpi.com

Introduction of Diverse Substituents for Structural Diversification (e.g., Carbonitrile, Carboxamide, Acyl, Carboxyl, Sulfonamide, Thiazolidinone Moieties)

A variety of functional groups can be introduced onto the quinoxaline 1,4-dioxide scaffold to modulate its biological and chemical properties.

| Substituent | Synthetic Method | Position | Example |

|---|---|---|---|

| Carbonitrile | Reaction with malononitrile and benzofuroxan (Beirut reaction). | C2, C3 | Synthesis of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides. |

| Carboxamide | Modification of a carboxylate group. | C2 | Conversion of quinoxaline-2-carboxylate 1,4-dioxides to their corresponding amides. |

| Acyl | Friedel-Crafts acylation or oxidation of alkyl groups. | C2, C3 | Synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides. |

| Carboxyl | Hydrolysis of a nitrile or ester; oxidation of a methyl group. | C2 | Synthesis of quinoxaline-2-carboxylic acid 1,4-dioxides. mdpi.com |

| Sulfonamide | Reaction of an amino-substituted quinoxaline with a sulfonyl chloride. | C6, C7 | Synthesis of sulfonamide-derived quinoxaline 1,4-dioxides. |

| Thiazolidinone | Reaction of a quinoxaline-thiosemicarbazone with an α-haloester. | Side chain at C2 | Formation of a thiazolidinone ring attached to the quinoxaline scaffold. |

These derivatization strategies provide a versatile toolkit for the medicinal chemist to fine-tune the properties of quinoxaline 1,4-dioxide derivatives, leading to the discovery of new compounds with enhanced activity and specificity.

Strategic Chemical Transformations and Side-Chain Manipulations (e.g., Hydrazone Formation, α-Bromoketone Derivatization)

The quinoxaline 1,4-dioxide scaffold is a versatile platform in medicinal chemistry, lending itself to a variety of chemical modifications to modulate biological activity. nih.govresearchgate.net Strategic transformations and manipulations of side-chains are crucial for developing new analogues and exploring structure-activity relationships. While direct side-chain manipulations on this compound are not extensively detailed, the chemical reactivity of related quinoxaline 1,4-dioxide derivatives provides a clear blueprint for potential synthetic pathways. Key among these strategies are hydrazone formation and α-bromoketone derivatization, which introduce diverse functional groups and allow for significant structural modifications. nih.govmdpi.com

Hydrazone Formation

Hydrazones are a class of organic compounds characterized by the R¹R²C=NNH₂ structure, typically formed by the reaction of aldehydes or ketones with hydrazine. wikipedia.orglibretexts.org In the context of quinoxaline 1,4-dioxides, this reaction serves as a powerful tool for side-chain elaboration. For instance, the transformation of a hydrazide group on the quinoxaline scaffold can lead to the formation of hydrazones.

A relevant example involves the functionalization of the quinoxaline 1,4-dioxide scaffold at the 2-position. The hydrazide of 3-methylquinoxaline-2-carboxylic acid 1,4-dioxide can be condensed with various benzaldehydes in the presence of an acid catalyst, such as acetic acid in ethanol (B145695), to yield the corresponding hydrazones. nih.gov This transformation highlights a method for extending the molecular structure and introducing varied aromatic substituents.

Table 1: Synthesis of Hydrazone Derivatives from Quinoxaline 1,4-Dioxide Precursors

| Precursor | Reagent | Conditions | Product | Reference |

| Hydrazide of 3-methylquinoxaline-2-carboxylic acid 1,4-dioxide | Benzaldehydes | Acetic acid, Ethanol | Hydrazones | nih.gov |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide | Substituted benzaldehydes or aromatic ketones | - | Quinoxaline-6-sulfonohydrazone derivatives | academicjournals.org |

This interactive table summarizes reaction conditions for hydrazone formation on quinoxaline derivatives.

α-Bromoketone Derivatization

α-Haloketones, particularly α-bromoketones, are highly valuable synthetic intermediates due to their dual electrophilic sites, which allow for the construction of numerous heterocyclic compounds. nih.govmdpi.com The derivatization of an acetyl group on the quinoxaline 1,4-dioxide ring into an α-bromoketone opens up a plethora of subsequent modification possibilities.

A notable application of this strategy involves the bromination of 2-acetyl-3-methylquinoxaline 1,4-dioxide. mdpi.com The resulting α-bromoketone is a reactive intermediate that can readily undergo nucleophilic substitution reactions. Treatment of this bromo derivative with various amines leads to the formation of α-aminoketones, while reaction with thiols yields β-mercaptoketones. mdpi.com This two-step sequence is an effective method for diversifying the functionality at the side-chain, introducing amino and thioether moieties which can significantly influence the compound's properties. mdpi.com The synthesis of quinoxalines from o-phenylenediamines and α-bromoketones is a well-established method, further underscoring the utility of these intermediates in building the core heterocyclic structure itself. chim.it

Table 2: Side-Chain Manipulation via α-Bromoketone Intermediate

| Starting Material | Transformation | Reagent(s) | Intermediate/Product | Reference |

| 2-Acetyl-3-methylquinoxaline 1,4-dioxide | Bromination | Bromine | α-Bromoketone derivative | mdpi.com |

| α-Bromoketone derivative | Nucleophilic Substitution | Amines | α-Aminoketones | mdpi.com |

| α-Bromoketone derivative | Nucleophilic Substitution | Thiols | β-Mercaptoketones | mdpi.com |

This interactive table details the derivatization pathway starting from an acetyl-substituted quinoxaline 1,4-dioxide.

These strategic transformations demonstrate the chemical tractability of the quinoxaline 1,4-dioxide system. By employing reactions such as hydrazone formation and α-bromoketone derivatization, chemists can access a wide array of novel analogues for further investigation.

Mechanistic Insights into the Biological Activities of Quinoxaline 1,4 Dioxide Derivatives

General Principles of Quinoxaline (B1680401) 1,4-Dioxide Bioactivity

The biological properties of quinoxaline 1,4-dioxide derivatives are largely governed by the chemical reactivity of the N-oxide groups. researchgate.net These moieties act as a latent source of reactive species that can be unleashed within biological systems, leading to cellular damage.

The N-oxide fragments are fundamental to the bioactivity of quinoxaline 1,4-dioxides. nih.govresearchgate.net These groups render the molecule susceptible to enzymatic reduction, a process known as bioreduction. researchgate.net In biological environments, particularly within bacterial or tumor cells, these compounds can accept electrons from various oxidoreductase enzymes. mdpi.commdpi.com This one-electron reduction transforms the parent molecule into a free-radical species. researchgate.netoup.com

This bioreductive activation is a critical step, as the resulting radical anion is highly reactive. nih.gov The process is often reversible in the presence of oxygen, which can oxidize the radical back to its original state, thereby diminishing its toxicity under normal oxygen conditions. However, under low-oxygen (hypoxic) conditions, the radical has a longer lifespan, allowing it to exert its cytotoxic effects. nih.govoup.com This redox-activation mechanism establishes quinoxaline 1,4-dioxides as bioreductive prodrugs—compounds that become pharmacologically active after metabolic reduction in the target cells. nih.gov

A hallmark of quinoxaline 1,4-dioxide derivatives is their selective toxicity towards cells in hypoxic environments. researchgate.netnih.govresearchgate.net Hypoxia is a common feature of solid tumors and certain bacterial infection sites. researchgate.netnih.gov The mechanism for this selectivity is directly linked to the bioreduction of the N-oxide groups. researchgate.net

Under normal oxygen (oxic) conditions, the radical anion formed by one-electron reduction is rapidly re-oxidized back to the parent compound, with the concurrent formation of superoxide (B77818) radicals. This futile cycling limits the net reduction and subsequent damage. nih.gov In contrast, under hypoxic conditions, the lower oxygen concentration allows the radical anion to persist. This persistence enables it to undergo further reactions or to generate other highly reactive oxygen species (ROS), such as the hydroxyl radical (∙OH), which can cause extensive and lethal damage to cellular macromolecules like DNA. researchgate.netnih.gov This differential activity under oxic versus hypoxic conditions is often quantified by the Hypoxia Cytotoxicity Ratio (HCR), which compares the drug concentration needed to kill cells under aerobic conditions to that needed under anoxic conditions. nih.gov

| Compound | Potency under Hypoxia (µM) | HCR (Aerobic IC50 / Anoxic IC50) |

|---|---|---|

| 2-benzoyl-3-phenyl-6,7-dichloro derivative (DCQ) | 1 | 100 |

| 2-benzoyl-3-phenyl derivative (BPQ) | 20 | 40 |

| 2-aceto-3-methyl derivative | - | 8.5 |

| 2,3-tetramethylene derivative (TMQ) | - | 6.5 |

Antimicrobial Action Mechanisms

The antimicrobial properties of quinoxaline 1,4-dioxides are a direct consequence of their bioreductive activation within microbial cells. mdpi.comnih.gov

The primary mechanism of antibacterial action for quinoxaline 1,4-dioxides involves the induction of DNA damage. mdpi.comnih.gov Following bioreduction within the bacterial cell, the resulting radical species can directly interact with DNA, causing strand breaks. nih.govmdpi.com This process does not appear to involve covalent binding to the DNA but rather damage mediated by radical species. nih.gov

The generation of ROS during the metabolic reduction of these compounds leads to significant oxidative stress within the bacteria. nih.gov This oxidative damage targets the bacterial chromosome, leading to DNA degradation. mdpi.comnih.gov The damage to the DNA template effectively halts DNA synthesis and replication, ultimately leading to bacterial cell death. nih.govmdpi.com Studies have shown that these compounds can cause morphological changes, including cell elongation and lysis, consistent with damage to the cell wall and membrane integrity stemming from oxidative stress. nih.gov

The antimycobacterial activity of quinoxaline 1,4-dioxides is also rooted in their ability to be bioreductively activated. mdpi.commdpi.com The mechanism is thought to be similar to their general antibacterial action, primarily involving DNA damage. mdpi.commdpi.com Whole-genome sequencing of resistant Mycobacterium smegmatis mutants has revealed mutations in genes related to DNA repair, supporting the hypothesis that these compounds are DNA-damaging agents. mdpi.com

Furthermore, the metabolism of related nitroaromatic compounds is known to involve interaction with non-protein cellular thiols, such as glutathione. nih.gov These thiols can play a role in detoxifying the reactive intermediates produced during bioreduction. nih.gov Depletion of cellular thiols can exacerbate oxidative stress and enhance the compound's toxicity. While not definitively detailed for all quinoxaline 1,4-dioxides, it is a plausible contributing mechanism to their cellular toxicity. Additionally, some studies on related compounds have noted effects on mitochondrial respiration, suggesting that interference with cellular energy metabolism could be another facet of their antimycobacterial action. mdpi.com

| Compound Class/Derivative | MIC against M. tuberculosis (µg/mL) |

|---|---|

| 3-methyl-2-phenylthioquinoxaline 1,4-dioxides (e.g., 3d,e,h-j) | 0.39 - 0.78 |

| Arylcarboxamide analogues (e.g., 3, 8, 9) | EC90/MIC values reported as highly active |

| 6(7)-substituted quinoxaline-2-carboxylates | 0.10 to >6.25 |

| Reference Drug: Rifampicin | 0.25 |

Several quinoxaline 1,4-dioxide derivatives have demonstrated significant antifungal activity, particularly against Candida and Aspergillus species. nih.govnih.gov While the precise mechanisms are less defined than their antibacterial actions, they are presumed to follow the same principle of bioreductive activation. nih.gov The resulting oxidative stress is likely a key factor in their fungicidal effect. Some studies have noted that specific substitutions on the quinoxaline ring can enhance activity against particular fungal strains, suggesting that specific target modulation may be involved. nih.govresearchgate.net For instance, certain derivatives show high activity against Candida krusei and Candida glabrata, indicating a degree of selectivity that may point to interactions with specific fungal enzymes or cellular pathways. nih.gov

Antiparasitic Action Mechanisms

Quinoxaline 1,4-dioxides have emerged as a promising class of compounds in the development of new drugs for various parasitic infections, including malaria, trypanosomiasis, and leishmaniasis. researchgate.netmdpi.comnih.gov

Antimalarial Activity: Peroxiredoxin-2 Inhibition and Lytic Activity Against Plasmodium spp.

The antimalarial action of quinoxaline 1,4-dioxide derivatives is multifaceted. One key mechanism involves the production of reactive oxygen species (ROS), which induce significant oxidative stress within the parasite. researchgate.net This is particularly effective against the exo-erythrocytic stages of Plasmodium. researchgate.net Studies on primaquine-quinoxaline 1,4-di-N-oxide hybrids have shown that their antiplasmodial activity is dependent on the generation of peroxides, leading to oxidative damage and parasite death. researchgate.net While specific inhibition of peroxiredoxin-2 and direct lytic activity against Plasmodium spp. have been noted for the broader class of quinoxaline 1,4-dioxides, detailed studies on the 2-(Dimethoxymethyl) derivative are not specified.

Antitrypanosomal Activity: Inhibition of Mitochondrial Dehydrogenases and Potential Bioreduction

The trypanocidal effects of quinoxaline 1,4-dioxide derivatives are linked to their ability to interfere with the parasite's unique redox metabolism. A primary target identified is trypanothione (B104310) reductase (TR), an essential enzyme for the survival of trypanosomes. mdpi.com Inhibition of TR disrupts the parasite's ability to manage oxidative stress, leading to cell death. mdpi.com Some derivatives have shown non-competitive inhibition of this critical enzyme. mdpi.com The bioreductive properties of the quinoxaline 1,4-dioxide core are also believed to play a role, potentially leading to the inhibition of other key enzymes like mitochondrial dehydrogenases, although specific evidence for the latter is still developing for the class.

Antileishmanial Activity: In Vitro and In Silico Studies of Target Interactions

Several quinoxaline 1,4-dioxide derivatives have demonstrated significant activity against both promastigote and amastigote forms of Leishmania species. nih.govmdpi.com Structure-activity relationship (SAR) analyses have been conducted to optimize the antileishmanial potency of these compounds. nih.gov In silico modeling and molecular docking studies have been employed to identify potential parasitic targets, though the precise mechanisms of action are still under investigation. mdpi.com The activity is often correlated with the specific substituents on the quinoxaline ring, which influence the compound's ability to interact with biological targets within the parasite. nih.gov

Anticancer Action Mechanisms

The anticancer properties of quinoxaline 1,4-dioxides are a significant area of research, with a particular focus on their effectiveness against solid tumors. researchgate.netnih.gov

Selective Cytotoxicity against Solid Tumor Cells under Hypoxic Conditions

A hallmark of quinoxaline 1,4-dioxides is their selective toxicity towards hypoxic cells, which are commonly found in solid tumors and are notoriously resistant to conventional therapies. researchgate.netnih.govnih.gov These compounds act as bioreductive prodrugs; under low-oxygen conditions, the N-oxide groups are reduced by cellular reductases to form radical species. nih.gov These reactive intermediates can cause DNA damage and other cytotoxic effects, leading to cell death preferentially in the hypoxic tumor environment while sparing normally oxygenated healthy tissues. nih.govnih.gov The specific substituents on the quinoxaline scaffold heavily influence the potency and selectivity of this hypoxic cytotoxicity. nih.gov

Molecular Targets and Pathway Perturbations in Cancer Cells

Beyond their bioreductive activation, quinoxaline 1,4-dioxides perturb several key cellular pathways in cancer cells. One of the most critical targets is the Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a central role in tumor adaptation to hypoxia, angiogenesis, and metastasis. nih.gov Certain derivatives have been shown to suppress the expression of HIF-1α and its downstream target, Vascular Endothelial Growth Factor (VEGF), thereby inhibiting tumor angiogenesis. nih.gov Additionally, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis through the modulation of regulatory proteins such as Bax and Bcl-2. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Potency and Selectivity

The diverse biological activities of QdNOs, including antimicrobial, antiprotozoal, and anticancer effects, can be fine-tuned by modifying the substituents on the heterocyclic ring system. researchgate.net The electronic and steric properties of these substituents play a crucial role in the interaction with biological targets and in the metabolic activation of these compounds, which often function as prodrugs. mdpi.com

Specific research detailing the direct influence of the 2-(dimethoxymethyl) group on the bioactivity of the quinoxaline (B1680401) 1,4-dioxide scaffold is not extensively covered in the available literature. However, SAR studies on various other substituents at the C2 position provide valuable insights into how modifications at this site can modulate biological effects. For instance, the presence of a carbonitrile fragment at position 2 has been shown to have a positive effect on the antitumor properties of certain derivatives. researchgate.net Conversely, replacing a toxic carbonitrile group at C2 with alternatives like carboxamide, acetyl, benzoyl, or carboxylate groups has been explored to improve the safety profile while retaining good antimycobacterial activity. nih.gov Studies on compounds such as 2-methylquinoxaline-1,4-dioxide have demonstrated its potential as an antibacterial agent. researchgate.net These examples underscore the critical role of the C2 substituent in defining the therapeutic potential of the quinoxaline 1,4-dioxide core.

Modifications at the C3, C6, and C7 positions of the quinoxaline ring are critical for tuning the antimicrobial and antiparasitic efficacy of these compounds. The introduction of electron-withdrawing substituents at positions 3, 6, and 7 is a known strategy to promote the reduction of the compound by bacterial or eukaryotic reductases, which often leads to increased cytotoxicity and antimicrobial activity. mdpi.com

For antituberculosis activity, substituents at the C6 and C7 positions can influence cytotoxicity without necessarily affecting the primary antibacterial action. nih.gov Specifically, the presence of a chloro, methyl, or methoxy (B1213986) group at the C7 position has been found to reduce the minimum inhibitory concentration (MIC) and IC50 values against Mycobacterium tuberculosis. nih.gov In one study, a 2,6-dimethyl-3-f-quinoxaline 1,4-dioxide derivative was identified as the most active compound against Leishmania peruviana. nih.gov

The table below summarizes the observed effects of various substituents at these positions on biological activity.

| Position | Substituent/Group | Observed Effect on Bioactivity | Target Organism/Cell |

| C3 | Methyl | Active against Leishmania peruviana (in combination with C2, C6 substituents). nih.gov | Leishmania peruviana |

| C6/C7 | Electron-withdrawing groups | Generally increases cytotoxicity and antimicrobial activity. mdpi.com | Bacteria / Eukaryotic cells |

| C7 | Chloro, Methyl, Methoxy | Reduces MIC and IC50 values. nih.gov | M. tuberculosis |

The electronic nature of substituents on the quinoxaline ring system is a key determinant of biological activity. A general observation is that the introduction of electron-withdrawing groups tends to enhance the antimicrobial and cytotoxic effects of quinoxaline 1,4-dioxides. mdpi.com

The table below illustrates the influence of these electronic effects.

| Position | Substituent Type | Example | General Impact on Activity |

| C6/C7 | Electron-withdrawing | Halogens (F, Cl) | Generally enhances antimicrobial/cytotoxic activity. mdpi.comresearchgate.net |

| C6/C7 | Electron-withdrawing | Trifluoromethyl (CF3) | Enhances activity. nih.gov |

| Phenyl Ring | Electron-donating | Methoxy (OCH3) | Can be essential for activity in some anticancer derivatives. mdpi.com |

| Phenyl Ring | Electron-withdrawing | Fluorine (F) | Can decrease activity compared to methoxy in some anticancer derivatives. mdpi.com |

The structure of side chains attached to the quinoxaline 1,4-dioxide core is crucial for both activity and selectivity. researchgate.net These chains can influence physicochemical properties like solubility and membrane permeability, as well as the molecule's ability to interact with specific enzymatic or cellular targets.

In the case of 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives, the anti-tuberculosis activity was found to be principally dependent on the nature of the ester group in the side chain. nih.gov The potency was observed to improve in the following order: benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl. nih.gov This demonstrates that both the size and electronic nature of the side chain are important for antimycobacterial efficacy. Furthermore, SAR analysis of anticancer derivatives has shown that an aliphatic linker at the third position of the quinoxaline ring is essential for activity, whereas an N-linker can decrease it. mdpi.com

Correlation Between Chemical Structure and Bioreduction Potentials

The mechanism of action for many quinoxaline 1,4-dioxides is believed to involve bioreductive activation. researchgate.net Under hypoxic (low oxygen) conditions, such as those found in solid tumors or within certain bacteria, the N-oxide groups are reduced by cellular reductases to form radical species. researchgate.net These radicals can then induce cellular damage, often by causing DNA strand breaks. researchgate.net Consequently, the ease with which a QdNO derivative can be reduced—its bioreduction potential—is often directly correlated with its biological activity.

The bioreduction potential of quinoxaline 1,4-dioxides can be measured experimentally using electrochemical techniques like voltammetry. These measurements provide a quantitative value for the ease of reduction of the molecule. Studies have shown a strong correlation between the chemical structure of these compounds and their measured reduction potentials.

The introduction of electron-withdrawing substituents on the quinoxaline ring facilitates reduction, resulting in a more positive reduction potential. mdpi.com Conversely, electron-donating groups make the reduction more difficult, leading to a more negative potential. This relationship has been clearly demonstrated in series of derivatives where different substituents are systematically varied.

This link between electrochemical properties and bioactivity is a powerful tool in drug design. For instance, a direct correlation has been established between the reduction potential of certain QdNO series and their anti-tuberculosis activity. nih.gov By understanding how specific structural modifications alter the reduction potential, it is possible to rationally design new derivatives with enhanced biological efficacy.

Computational Prediction of Electrochemical Reduction Potentials

Computational techniques, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting the electrochemical reduction potentials of quinoxaline 1,4-dioxide derivatives. mdpi.commdpi.com These predictions are valuable as a correlation often exists between the reduction potentials and the biological activity of these compounds. mdpi.com

Studies have investigated various DFT methods to accurately forecast these properties. One comparative study evaluated the functional B3LYP with three different basis sets (cc-pVTZ, 6-31G, and lanl2dz) to predict the electrochemical properties of 20 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives in dimethylformamide (DMF). mdpi.comdntb.gov.ua The results demonstrated that the B3LYP/cc-pVTZ method provided a significant improvement over the other two, accurately predicting the first reduction potential of the diazine ring for all derivatives. mdpi.comdntb.gov.ua This first reduction potential (wave 1) showed a strong correlation with experimental values. mdpi.com However, none of the tested methods were successful in predicting the reduction potential for derivatives containing a nitro group. mdpi.com

For the second reduction of the diazine ring (wave 2), the B3LYP/cc-pVTZ method showed a low correlation to experimental values for derivatives without a nitro group and no correlation when nitro-containing derivatives were included in the analysis. mdpi.com The B3LYP/lanl2dz method, while less accurate for the 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide series, was more successful in predicting potentials for a different set of 37 1,4-di-N-oxide quinoxaline-2-carboxamide (B189723) derivatives, where it accurately predicted the electrochemical potentials for all 37 compounds. mdpi.com

These computational approaches calculate reduction potentials based on thermodynamic cycles that link the process in the gas phase with that in a solvent. researchgate.net The data consistently shows a strong correlation between computationally predicted and experimentally measured potentials for the first reduction wave, validating the use of these in silico methods as a predictive tool in the development of new quinoxaline 1,4-dioxide derivatives. mdpi.com

| Derivative | Substituents | Experimental Ep (V) | Calculated Ecell (V) with B3LYP/cc-pVTZ |

|---|---|---|---|

| A1 | R1=H, R2=H | -1.154 | -1.12 |

| A2 | R1=H, R2=4-F | -1.161 | -1.11 |

| A3 | R1=H, R2=4-Cl | -1.164 | -1.10 |

| A4 | R1=H, R2=4-Br | -1.163 | -1.10 |

| B1 | R1=6-CH3, R2=H | -1.206 | -1.16 |

| B2 | R1=6-CH3, R2=4-F | -1.196 | -1.15 |

| C1 | R1=6-Cl, R2=H | -1.155 | -1.04 |

| C2 | R1=6-Cl, R2=4-F | -1.154 | -1.04 |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in understanding the structural requirements for activity and in guiding the rational design of new, more potent analogs. nih.gov For quinoxaline 1,4-dioxide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to explore their antimycobacterial and antifungal properties. nih.govnih.govnih.gov

These studies involve creating a dataset of molecules with known activities, aligning the structures, and then using statistical methods to build predictive models. nih.govresearchgate.net The resulting models provide insights into how different physicochemical properties (e.g., steric, electrostatic, hydrophobic) influence the biological activity of the compounds. researchgate.net

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov In a study on quinoxaline 1,4-di-N-oxide derivatives with antimycobacterial activity, a CoMFA model was developed based on their activity against Mycobacterium tuberculosis (H37Rv). nih.gov

The statistical significance of the CoMFA model was validated, yielding a cross-validated correlation coefficient (q²) of 0.507 and a non-cross-validated correlation coefficient (r²) of 0.923. nih.gov A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. The analysis revealed that both steric and electrostatic fields contributed significantly to the model, with contributions of 53.4% and 46.6%, respectively. nih.gov This indicates that both the shape (steric) and the electronic properties (electrostatic) of the substituents on the quinoxaline 1,4-dioxide scaffold are crucial for their antimycobacterial potency. nih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive understanding of the molecular features influencing biological activity. nanobioletters.com

For the same series of quinoxaline 1,4-di-N-oxide derivatives, a CoMSIA model was generated that showed superior statistical results compared to the CoMFA model. nih.gov The CoMSIA model yielded a q² of 0.665 and an r² of 0.977, indicating high predictive power. nih.gov The analysis of field contributions in the CoMSIA model provided a detailed breakdown:

Steric: 12.3%

Electrostatic: 32.1%

Hydrophobic: 20.8%

Hydrogen Bond Donor: 16.0%

Hydrogen Bond Acceptor: 18.8%

These results highlight the importance of multiple physicochemical properties for the antimycobacterial activity of these compounds, with electrostatic interactions being the most dominant factor, followed by hydrophobic properties and hydrogen bonding capabilities. nih.gov

| Parameter | CoMFA Model | CoMSIA Model |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.507 | 0.665 |

| r² (Non-cross-validated correlation coefficient) | 0.923 | 0.977 |

| Standard Error of Estimate (SEE) | 0.201 | 0.109 |

| F value | 68.041 | 154.216 |

| Optimal Number of Components | 5 | 6 |

Contour Map Analysis for Preferred Substituents

The results from CoMFA and CoMSIA models are often visualized as 3D contour maps. These maps illustrate the regions around the aligned molecules where specific physicochemical properties are predicted to either increase or decrease biological activity.

Steric Contour Maps:

Green Contours: Indicate regions where bulky or sterically favorable groups are predicted to enhance activity.

Yellow Contours: Indicate regions where bulky groups are predicted to decrease activity, suggesting a preference for smaller substituents. In studies of quinoxaline 1,4-dioxides, analysis has shown that sterically bulky substituents, particularly at position 7 of the quinoxaline ring, are preferred for increasing antimycobacterial activity. nih.gov

Electrostatic Contour Maps:

Blue Contours: Highlight areas where electropositive (electron-donating) groups are favorable for activity.

Red Contours: Highlight areas where electronegative (electron-withdrawing) groups are favorable. The analysis for quinoxaline 1,4-dioxides consistently reveals that the presence of electron-withdrawing groups, such as halogen atoms, at position 7 is beneficial for antimycobacterial activity. nih.govmdpi.com This aligns with the observation that such groups facilitate the necessary bioreduction of the N-oxide groups, which is linked to their mechanism of action. mdpi.com

Hydrophobic Contour Maps:

Yellow Contours: Show regions where hydrophobic groups are favored.

White Contours: Indicate areas where hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Maps:

Cyan Contours (Donor): Indicate where hydrogen bond donors are favorable.

Purple Contours (Donor): Indicate where hydrogen bond donors are unfavorable.

Magenta Contours (Acceptor): Show favorable regions for hydrogen bond acceptors.

Red Contours (Acceptor): Show unfavorable regions for hydrogen bond acceptors. For antituberculosis activity, the introduction of hydrogen bond donors at the C2 position has been identified as a favorable modification. nih.gov

Collectively, these contour maps provide a detailed, three-dimensional guide for optimizing the structure of 2-(Dimethoxymethyl)quinoxaline (B14256468) 1,4-dioxide and related analogs to achieve enhanced biological activity. nih.gov

Computational and Theoretical Approaches in Research

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to study quinoxaline (B1680401) 1,4-dioxide derivatives, offering insights into their optimized geometries and various molecular parameters. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of quinoxaline 1,4-dioxides and related systems. iiste.orgresearchgate.net This approach is favored for its balance of computational cost and accuracy. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized molecular structures, electronic energies, and the distribution of electron density. researchgate.netiiste.org

Studies on various quinoxaline 1,4-dioxide derivatives demonstrate that DFT is effective for calculating properties such as dipole moments, polarizabilities, and hyperpolarizabilities. researchgate.net Furthermore, DFT is employed to propose reaction mechanisms and to estimate thermodynamic properties like gas-phase enthalpies of formation, which show excellent agreement with experimental data. iiste.orgunt.edu

Hartree-Fock (HF) Level of Theory Applications

The Hartree-Fock (HF) method, an ab initio approach, is another significant tool used in the theoretical study of quinoxaline 1,4-dioxides. researchgate.net While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are valuable for providing baseline quantum mechanical descriptions.

In comparative studies of quinoxaline 1,4-dioxide derivatives, HF calculations have been performed alongside DFT to analyze molecular structures and electronic properties. researchgate.net This dual approach allows researchers to assess the impact of electron correlation on the calculated properties and provides a more comprehensive theoretical understanding of the molecular system. researchgate.net

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide a suite of descriptors derived from the molecular orbitals that help in predicting and explaining this reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

Quantum Chemical Parameters

From the energies of the HOMO and LUMO, several quantum chemical parameters can be derived to quantify the reactivity of a molecule. These global reactivity descriptors provide a framework for comparing the chemical behavior of different compounds. researchgate.net For quinoxaline derivatives, these parameters are calculated to gain deeper insight into their interaction tendencies. researchgate.netresearchgate.net

Key quantum chemical parameters include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Absolute Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Indicates the resistance to change in the electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Global Softness (S): The reciprocal of chemical hardness, it signifies how easily the molecule undergoes electronic changes.

Global Electrophilicity (ω): An index that measures the propensity of a species to accept electrons. researchgate.net

These parameters are systematically calculated for various quinoxaline 1,4-dioxide derivatives to build structure-activity relationships. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Absolute Electronegativity (χ) | χ = -μ | Indicates the ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents resistance to charge transfer. |

| Global Softness (S) | S = 1 / (2η) | Indicates the capacity to accept electrons. |

| Global Electrophilicity (ω) | ω = μ2 / (2η) | Measures the stabilization in energy after accepting electrons. |

Thermodynamic and Energetic Studies

The combination of experimental thermochemistry and theoretical calculations provides a robust framework for studying the energetic properties of quinoxaline 1,4-dioxides. These studies are crucial for understanding the stability of the N-O bond, a key feature of this class of compounds.

Experimental techniques, such as static-bomb combustion calorimetry and Calvet microcalorimetry, are used to determine the standard molar enthalpies of formation (ΔfH°(g)) and sublimation for crystalline solids. researchgate.net These experimental values serve as benchmarks for computational methods.

Theoretical calculations, particularly using DFT, are performed to estimate gas-phase enthalpies of formation and to derive bond dissociation enthalpies. unt.educapes.gov.br For several quinoxaline 1,4-dioxide derivatives, studies have determined the mean (N-O) bond dissociation enthalpies. researchgate.net These theoretical results have shown excellent agreement with experimental findings, validating the computational models used. unt.edu Such studies, which perform full geometry optimization, also shed light on how steric hindrance from different substituents can influence delocalization and, consequently, the bond dissociation enthalpies. researchgate.net

| Compound | ΔfH°(g) (kJ mol-1) | ⟨D(N-O)⟩ (kJ mol-1) |

|---|---|---|

| Quinoxaline 1,4-dioxide | 227.1 ± 2.4 | 255.8 ± 2.0 |

| 2-Methylquinoxaline (B147225) 1,4-dioxide | 169.9 ± 7.2 | 268.3 ± 4.9 |

| 2-Methyl-3-acetylquinoxaline 1,4-dioxide | 33.1 ± 5.0 | 251.6 ± 4.2 |

| 2-Phenyl-3-benzoylquinoxaline 1,4-dioxide | 355.2 ± 7.1 | 227.3 ± 5.4 |

| 2-Methyl-3-carbomethoxyquinoxaline 1,4-dioxide | -148.7 ± 3.2 | 242.3 ± 3.9 |

Gas-Phase Enthalpies of Formation and N-O Dissociation Enthalpies

The standard molar enthalpy of formation in the gaseous state (ΔfH_m°(g)) is a fundamental measure of a molecule's thermodynamic stability. For quinoxaline 1,4-dioxide derivatives, this value, in conjunction with the N-O bond dissociation enthalpy (BDE), is crucial for evaluating the energetics of the molecule, particularly its capacity to act as an oxidizing agent through oxygen atom transfer. acs.orgoup.com The strength of the N-O bond is a key determinant of the biological activity of these compounds, especially for those developed as bioreductive drugs, which are often activated under hypoxic conditions through the cleavage of this bond. core.ac.uk

The determination of these values typically involves a combination of experimental techniques and theoretical calculations. Experimentally, rotating-bomb combustion calorimetry is used to measure the enthalpy of combustion for the crystalline solid, while Calvet microcalorimetry or Knudsen effusion techniques are used to determine the enthalpy of sublimation. oup.comcore.ac.uk The sum of these experimental values yields the gas-phase enthalpy of formation. unt.edu

While specific experimental data for 2-(Dimethoxymethyl)quinoxaline (B14256468) 1,4-dioxide is not detailed in the reviewed literature, extensive studies on related derivatives provide a clear framework and representative data for this class of compounds. researchgate.netunt.edu These studies consistently employ a combination of calorimetry and computational methods, such as Density Functional Theory (DFT), to derive and validate thermochemical data. unt.eduresearchgate.net The N-O bond dissociation enthalpies are often calculated using DFT, with methods like B3LYP/6-311+G(2d,2p) being commonly employed. oup.com

Thermochemical Analysis of Quinoxaline 1,4-Dioxides

Thermochemical analysis of the quinoxaline 1,4-dioxide family reveals significant insights into how different substituents on the quinoxaline ring influence molecular stability and the strength of the N-O bonds. unt.edu Unconstrained geometry optimizations using ab initio calculations have shown that steric hindrance between substituents can affect the extended delocalization within the molecule, which in turn influences the mean N-O bond dissociation enthalpies. unt.edu

For example, studies have quantified the standard molar enthalpies of formation and mean N-O bond dissociation enthalpies for a range of substituted quinoxaline 1,4-dioxides. researchgate.net This data allows for a comparative analysis of substituent effects. The more highly strained N-oxide derivatives are generally found to be more powerful oxidizing agents. acs.org The data illustrates how electronic and steric factors introduced by various functional groups alter the energetic profile of the core quinoxaline 1,4-dioxide structure.

Below is a table of thermochemical data for several quinoxaline 1,4-dioxide derivatives, which establishes a baseline for predicting the properties of other analogues like 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide.

| Compound | Gas-Phase Enthalpy of Formation (ΔfH_m°(g)) (kJ mol⁻¹) | Mean N-O Bond Dissociation Enthalpy (⟨D(N-O)⟩) (kJ mol⁻¹) |

|---|---|---|

| Quinoxaline 1,4-dioxide | 227.1 ± 2.4 | 255.8 ± 2.0 |

| 2-Methylquinoxaline 1,4-dioxide | 169.9 ± 7.2 | 268.3 ± 4.9 |

| 2-Methyl-3-acetylquinoxaline 1,4-dioxide | 33.1 ± 5.0 | 251.6 ± 4.2 |

| 2-Methyl-3-carbomethoxyquinoxaline 1,4-dioxide | -148.7 ± 3.2 | 242.3 ± 3.9 |

| 2-Phenyl-3-benzoylquinoxaline 1,4-dioxide | 355.2 ± 7.1 | 227.3 ± 5.4 |

Data sourced from thermochemical studies on quinoxaline 1,4-dioxides. acs.orgresearchgate.netunt.edu

Molecular Modeling and Simulation for Target Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule like this compound might interact with biological targets, such as proteins and enzymes. semanticscholar.org These in silico methods are fundamental in modern drug discovery, enabling the rational design of new therapeutic agents and the elucidation of their mechanisms of action. semanticscholar.orgnih.gov For the quinoxaline family, these studies have been pivotal in understanding their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com

In Silico Studies for Structure-Activity Relationship Correlations

In silico studies are essential for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. mdpi.com For quinoxaline 1,4-dioxides, SAR studies have revealed critical structural features necessary for their therapeutic effects. For instance, research on derivatives with antileishmaniasis activity found that the presence of a halogen atom at the 7-position of the quinoxaline ring was crucial for potency. mdpi.com

Similarly, in the development of anticancer agents, SAR analysis of various quinoxaline derivatives has shown that the nature and position of substituents significantly impact activity. mdpi.com For example, studies on certain derivatives targeting melanoma cells indicated that o,o-dimethoxyphenyl groups at the second position increased activity, whereas other substituents decreased it. mdpi.com These computational models help to build hypotheses about the key pharmacophoric features—the essential arrangement of functional groups—required for a compound to interact effectively with its target. nih.gov This knowledge guides the synthesis of new derivatives with potentially improved efficacy and selectivity. mdpi.com

Molecular Docking for Enzyme Inhibition Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. ekb.eg It is widely used to predict how a potential drug, such as a this compound derivative, might bind to the active site of a target enzyme. nih.govmdpi.com

Docking studies have been successfully applied to numerous quinoxaline derivatives to predict their potential as enzyme inhibitors. For example, derivatives have been docked into the active sites of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), cyclooxygenase-2 (COX-2), and epidermal growth factor receptor (EGFR) to explore their anticancer and anti-inflammatory potential. nih.govekb.eg These studies often reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoxaline compound and key amino acid residues in the enzyme's binding pocket. nih.govekb.eg The results of molecular docking are often well-correlated with experimental biological data, confirming the binding modes and helping to explain the observed inhibitory activity. nih.govresearchgate.net This predictive power makes molecular docking an invaluable tool for screening virtual libraries of compounds and prioritizing candidates for synthesis and further biological testing. researchgate.netfip.org

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

For a definitive structural confirmation of 2-(Dimethoxymethyl)quinoxaline (B14256468) 1,4-dioxide, the following data would be anticipated from ¹H and ¹³C NMR analyses:

¹H NMR:

Signals corresponding to the aromatic protons on the quinoxaline (B1680401) ring system.

A singlet for the proton at the acetal (B89532) carbon.

A singlet for the equivalent methoxy (B1213986) protons.

¹³C NMR:

Resonances for the aromatic carbons of the quinoxaline core.

A signal for the acetal carbon.

A signal for the methoxy carbons.

A detailed analysis of chemical shifts and coupling constants would be required to assign each signal to its respective nucleus within the molecule.

Table 1: Predicted NMR Data for 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Aromatic Protons | Multiplet |

| Acetal CH | Singlet | |

| Methoxy CH₃ | Singlet | |

| ¹³C | Aromatic Carbons | Multiple Signals |

| Acetal Carbon | Single Signal |

Note: This table represents predicted data. Actual experimental values are required for confirmation.

Mass Spectrometry (MS, HR-MS, ESI)

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. High-resolution mass spectrometry (HR-MS) allows for the determination of the exact molecular formula. Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules like quinoxaline 1,4-dioxides.

While a specific mass spectrum for this compound has not been identified in the searched literature, an ESI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ESI-MS | [M+H]⁺ ion | Confirmation of Molecular Weight |

Note: This table is based on general principles of mass spectrometry. Experimental data is necessary for validation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-oxide and C-O ether linkages.

Table 3: Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | ~3050 |

| Aliphatic C-H stretch | ~2950 |

| N-O stretch (N-oxide) | ~1300-1200 |

Note: This is a predictive table. The actual IR spectrum is needed for confirmation.

X-ray Diffraction Studies for Solid-State Structure Confirmation

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement. This technique provides precise bond lengths, bond angles, and crystal packing information, offering unequivocal proof of the molecular structure. While no crystal structure data for this compound has been found in the public domain, this method would be the definitive way to confirm its solid-state conformation.

Chromatographic Methods for Compound Analysis and Purification

Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used for determining the purity of pharmaceutical and chemical compounds. For this compound, a reverse-phase HPLC method would be suitable for assessing its purity. A typical method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. The purity of the compound would be determined by the area percentage of the main peak in the chromatogram.

While a specific, detailed HPLC method for this compound is not available in the reviewed literature, a general approach can be outlined.

Table 4: General HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Detector | UV-Vis (at a wavelength of maximum absorbance) |

| Flow Rate | Typical analytical flow rates (e.g., 1.0 mL/min) |

Note: Method optimization would be required to achieve the best separation and peak shape.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely employed analytical technique for monitoring the progress of chemical reactions, including the synthesis of quinoxaline derivatives. chemistryjournal.inresearchgate.net Its application is crucial for determining the point of reaction completion, identifying the formation of products, and detecting the presence of any remaining starting materials or byproducts. nih.govderpharmachemica.com In the synthesis of this compound, TLC serves as a rapid, efficient, and cost-effective method to track the conversion of reactants into the desired product. chemicalbook.com

The general procedure involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. chemistryjournal.innih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the eluent. As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase (the adsorbent) and their solubility in the mobile phase (the eluent).

For quinoxaline derivatives, a common eluent system is a mixture of n-hexane and ethyl acetate. chemistryjournal.inderpharmachemica.com The progress of the reaction is visualized by comparing the spots of the reaction mixture at different time intervals with the spots of the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Completion is typically confirmed when the spot corresponding to the limiting reactant is no longer visible. chemicalbook.com Visualization of the spots on the TLC plate can be achieved under UV light (often at 254 nm) or by using developing agents like iodine vapor. chemistryjournal.innih.gov

The following table outlines a typical TLC procedure for monitoring the synthesis of quinoxaline derivatives.

| Step | Description | Purpose |

| 1. Plate Preparation | Pre-coated silica gel G/UV254 plates are used as the stationary phase. chemistryjournal.in | To provide the medium for separation. |

| 2. Spotting | A capillary tube is used to apply a small spot of the reaction mixture, along with co-spots of the starting materials, onto the baseline of the TLC plate. | To apply the sample for analysis and provide a reference. |

| 3. Development | The plate is placed in a developing chamber containing a mixture of n-hexane and ethyl acetate. chemistryjournal.inderpharmachemica.com | To separate the components of the mixture based on their polarity. |

| 4. Visualization | The developed plate is dried and observed under a UV lamp or placed in an iodine chamber. nih.gov | To make the separated spots visible. |

| 5. Analysis | The Retention Factor (Rf) values of the spots are calculated and compared. The reaction is considered complete when the starting material spot disappears and a distinct product spot appears. | To interpret the results and determine the reaction's progress. |

Preparative Chromatography for Isolation of Target Compounds and Impurities

Following the successful synthesis of this compound, as monitored by TLC, the next critical step is the isolation and purification of the target compound from the crude reaction mixture. Preparative chromatography is the key technique employed for this purpose, allowing for the separation of the desired product from unreacted starting materials, catalysts, and any formed impurities on a larger scale than analytical chromatography. sielc.com

Column Chromatography is a frequently used method for the purification of quinoxaline derivatives. nih.govderpharmachemica.com In this technique, the crude product is loaded onto the top of a column packed with a stationary phase, typically silica gel (230–400 mesh). nih.gov An appropriate solvent system (eluent), often similar to the one optimized during TLC analysis, is then passed through the column. The components of the mixture move through the column at different rates based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected sequentially, and those containing the pure product, as identified by TLC, are combined. The solvent is then evaporated to yield the purified compound. derpharmachemica.com